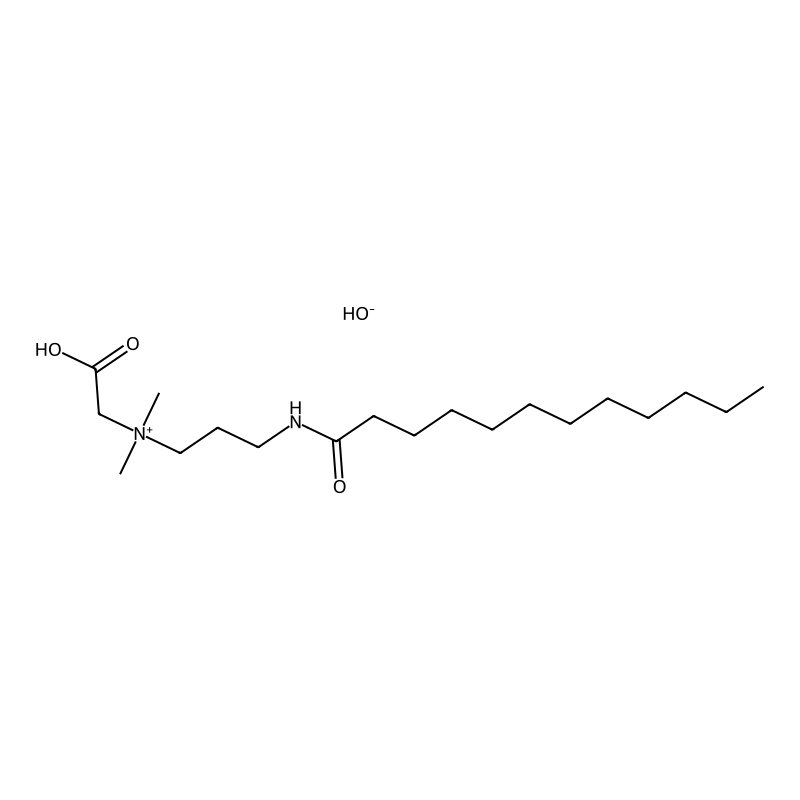

Cocamidopropyl betaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Cell Culture and Protein Research

- Membrane protein research: CAPB's mild detergent properties make it suitable for solubilizing membrane proteins without denaturation. This allows researchers to study the structure and function of these essential cellular components PubMed: .

- Protein extraction and purification: CAPB's ability to gently disrupt cell membranes facilitates protein extraction for further analysis. Additionally, its zwitterionic nature minimizes protein-detergent interactions, aiding in protein purification processes ResearchGate.

Environmental Science

- Disinfection By-Product (DBP) Formation: Studies investigate CAPB's role as a precursor for nitrogen-containing DBPs in chlorinated pool water. Understanding these transformation pathways helps assess potential health risks associated with such byproducts PubMed.

Important Note

While CAPB offers benefits in scientific research, it's crucial to acknowledge its potential drawbacks.

Cocamidopropyl betaine is a synthetic compound derived from coconut oil and dimethylaminopropylamine. It is classified as an amphoteric surfactant, meaning it can act as both a positively and negatively charged surfactant depending on the pH of the solution. Cocamidopropyl betaine is typically presented as a viscous pale yellow liquid and is widely used in personal care products, including shampoos, conditioners, and body washes, due to its ability to enhance foam and reduce irritation compared to purely ionic surfactants .

In personal care products and cleaning solutions, CAPB acts as a surfactant. Its hydrophobic tail interacts with dirt and oil, while the hydrophilic head group interacts with water. This dual functionality allows CAPB to lower the surface tension of water, enabling it to spread more easily and effectively remove dirt and oil from surfaces, hair, or skin.

The synthesis of cocamidopropyl betaine occurs through a two-step reaction process:

- Formation of Amide: Dimethylaminopropylamine reacts with fatty acids derived from coconut or palm kernel oil (primarily lauric acid) to form an amide.

- Quaternization: The remaining tertiary amine undergoes quaternization with chloroacetic acid, resulting in the formation of a zwitterionic compound.

These reactions contribute to the compound's surfactant properties, allowing it to effectively reduce surface tension and enhance cleaning efficacy .

Cocamidopropyl betaine is synthesized through industrial processes involving:

- Raw Materials: Coconut oil-derived fatty acids and dimethylaminopropylamine.

- Reactions: The two-step process includes amide formation followed by quaternization.

- Purification: To minimize allergic reactions, manufacturers often focus on reducing impurities through controlled synthesis conditions and regular analytical monitoring .

Cocamidopropyl betaine finds extensive use in various applications:

- Personal Care Products: Commonly used in shampoos, conditioners, body washes, and facial cleansers due to its surfactant properties.

- Household Products: Included in cleaning agents and detergents for its effective dirt removal capabilities.

- Industrial Uses: Serves as a co-surfactant in processes such as gas hydrate formation .

Cocamidopropyl betaine shares structural similarities with several other compounds commonly used in personal care products. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Cocamidopropyl betaine | Amphoteric Surfactant | Reduces irritation; derived from coconut oil |

| Sodium lauryl sulfate | Anionic Surfactant | Stronger irritant; more effective at lower concentrations |

| Decyl glucoside | Non-ionic Surfactant | Milder on skin; derived from natural sources |

| Lauryl glucoside | Non-ionic Surfactant | Biodegradable; less irritating than ionic surfactants |

| Disodium cocoamphodiacetate | Amphoteric Surfactant | Similar properties but less common in formulations |

Cocamidopropyl betaine's unique zwitterionic nature allows it to function effectively across a range of pH levels while providing mildness compared to traditional anionic surfactants like sodium lauryl sulfate . This makes it particularly valuable in formulations aimed at sensitive skin or for prolonged use.

Two-Step Synthesis: Amidation and Quaternization

Cocamidopropyl betaine is synthesized through a well-established two-step process that involves sequential amidation and quaternization reactions [1] [3] [4]. Despite its name suggesting derivation from betaine, this compound is not synthesized from betaine itself but rather through the reaction of dimethylaminopropylamine with fatty acids derived from coconut oil [1]. The synthesis process yields products that are typically 98-99% pure fatty acid amidopropyl dimethylamines, with starting materials representing the primary concern for impurities [5] [11].

The overall manufacturing process begins with coconut oil or fatty acids hydrolyzed from coconut oil, which are reacted with dimethylaminopropylamine in the first step to form an intermediate amidoamine compound [22]. This intermediate is subsequently quaternized using sodium monochloroacetate to produce the final cocamidopropyl betaine product [22] [3].

| Step | Reactants | Reaction Conditions | Products | Key Parameters |

|---|---|---|---|---|

| Step 1: Amidation | Coconut fatty acids + Dimethylaminopropylamine | 150-175°C, Removal of water | Cocamidopropyl dimethylamine (Amidoamine) | Temperature, Reaction time, Stoichiometric ratio |

| Step 2: Quaternization | Amidoamine intermediate + Sodium monochloroacetate | 80-100°C, Aqueous solution, pH 8-9 | Cocamidopropyl betaine + Sodium chloride | pH, Temperature, Reaction time, Stoichiometric ratio |

Reaction of Dimethylaminopropylamine with Coconut Fatty Acids

The first step of cocamidopropyl betaine synthesis involves the amidation reaction between dimethylaminopropylamine and coconut fatty acids [1] [3]. The primary amine group in dimethylaminopropylamine exhibits higher reactivity compared to the tertiary amine, leading to its selective addition with the carboxylic group present in the fatty acids to form an amide bond [3]. This selectivity is crucial for the success of the synthesis process, as it ensures that the primary amine reacts preferentially with the fatty acid while preserving the tertiary amine for subsequent quaternization [3].

The reaction mechanism follows a nucleophilic acyl substitution pathway where the primary amine group of dimethylaminopropylamine attacks the carbonyl carbon of the fatty acid, forming a tetrahedral intermediate that subsequently collapses with the loss of water to form an amide bond [19]. The coconut fatty acids used in this reaction typically consist of a mixture of chain lengths ranging from C8 to C18, with lauric acid (C12) being the predominant constituent, representing 44-52% of the total fatty acid composition [1] [22].

The coconut fatty acid composition used in cocamidopropyl betaine production shows the following typical distribution:

| Fatty Acid | Carbon Chain Length | Typical Composition (%) |

|---|---|---|

| Caproic | 6 | 0-1 |

| Caprylic | 8 | 5-9 |

| Capric | 10 | 5-10 |

| Lauric | 12 | 44-52 |

| Myristic | 14 | 16-21 |

| Palmitic | 16 | 8-11 |

| Stearic | 18 | 1-4 |

| Oleic | 18 | 5-8 |

| Linoleic | 18 | 1-3 |

The amidation reaction requires elevated temperatures typically ranging from 150-175°C to achieve adequate conversion rates [4] [19] [21]. The high reaction temperatures are necessary for conversion but can generate by-products and impart color to the products, often requiring additional steps to remove by-products and color [21]. Water removal during the reaction is critical as it drives the equilibrium toward product formation [19]. Industrial processes employ continuous removal of water generated during the course of the reaction to maximize conversion efficiency [19].

The reaction progress is monitored by measuring the free fatty acid content of the reaction mass, with the reaction continued until the fatty acid level reaches less than 1.0% [19]. Following completion of the amidation reaction, steam is passed through the reaction mass at 170°C for approximately 2-3 hours to reduce free dimethylaminopropylamine levels to below 100 parts per million [19].

Chloroacetic Acid Quaternization Mechanism

The second step involves the quaternization of the intermediate amidoamine with chloroacetic acid, typically used as its sodium salt, sodium monochloroacetate [1] [3] [21]. This quaternization reaction occurs between the chloroacetic acid and the tertiary amine group within the intermediate amidoamine, resulting in the formation of a quaternary ammonium center [3]. The reaction follows an SN2 nucleophilic substitution mechanism where the tertiary amine of the amidoamine acts as a nucleophile, attacking the α-carbon of monochloroacetate and displacing chloride to form a quaternary ammonium center [21].

The quaternization reaction is performed in aqueous solution under weakly alkaline conditions [22]. Sodium monochloroacetate is usually generated in situ by monochloroacetic acid neutralization with sodium hydroxide [21]. The reaction mixture must be kept basic, generally with sodium hydroxide, to afford high conversion rates [21]. Hydrolysis of sodium chloroacetate to sodium glycolate represents a competing process, and the hydrochloric acid generated in this hydrolysis will protonate the amine reactant, rendering it unreactive and limiting conversion to betaine [21].

The reaction temperature for quaternization is moderate, typically maintained between 80-100°C for 2-8 hours [21]. This temperature range is sufficiently high to achieve good reaction rates while being low enough to avoid degradation of the product [21]. The pH during quaternization must be carefully controlled between 8-9 to prevent amine protonation and ensure high conversion rates [21]. The basic pH prevents the nucleophilic amine from being protonated, which would render it unreactive toward the electrophilic carbon in monochloroacetate [21].

| Reaction Step | Mechanism | Rate-Determining Factors |

|---|---|---|

| Amidation | Nucleophilic acyl substitution: Primary amine attacks carbonyl carbon, forming tetrahedral intermediate that collapses with water loss | Temperature, Water removal, Reactant purity |

| Quaternization | SN2 nucleophilic substitution: Tertiary amine attacks α-carbon of monochloroacetate, displacing chloride | pH, Temperature, Concentration of reactants |

The stoichiometric relationship in the quaternization step is critical for complete conversion. Industrial processes typically employ a slight molar excess of sodium monochloroacetate, generally in the range of 1.02-1.05:1 relative to the amidoamine intermediate, to ensure complete quaternization [19]. The proportions of cocamidopropyl betaine and sodium chloride arise from the stoichiometry of the reaction between the fatty amide intermediate and sodium chloroacetate [19].

Industrial-Scale Production Optimization

Process Parameters: Temperature, pH, and Stoichiometric Ratios

Industrial-scale production of cocamidopropyl betaine requires precise control of multiple process parameters to ensure consistent product quality and maximize production efficiency [4] [17]. Temperature control represents one of the most critical aspects of the manufacturing process, with different optimal ranges required for each reaction step [4] [19].

For the amidation step, temperatures between 150-175°C are necessary to achieve adequate reaction rates and complete conversion of fatty acids [4] [19] [21]. Higher temperatures accelerate the reaction but may increase by-product formation and color development, requiring careful balance between reaction efficiency and product quality [4]. The temperature must be maintained consistently throughout the reaction period, which typically ranges from 4-8 hours depending on the specific process conditions and desired conversion levels [4].

The quaternization step requires more moderate temperatures, typically maintained between 80-100°C [21] [4]. This temperature range provides sufficient energy for the nucleophilic substitution reaction while avoiding thermal degradation of the sensitive quaternary ammonium product [21]. Temperature control during quaternization is particularly important as excessive heat can lead to decomposition of the product and formation of unwanted by-products [4].

pH control during the quaternization step is equally critical, with optimal values maintained between 8-9 [21] [4]. The basic pH serves multiple functions: it prevents protonation of the nucleophilic amine, maintains the reactivity of the tertiary amine group, and minimizes hydrolysis of sodium chloroacetate to glycolic acid [21]. pH monitoring and adjustment systems are essential components of industrial production facilities to ensure consistent product quality [4].

Stoichiometric ratios must be carefully optimized to maximize conversion while minimizing waste and by-product formation [19]. For the amidation step, a slight molar excess of dimethylaminopropylamine, typically 1.03-1.05:1 relative to fatty acids, ensures complete conversion of the fatty acid starting material [19]. This excess also compensates for any losses during the water removal process and helps drive the equilibrium toward product formation [19].

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| Temperature (Amidation) | 150-175°C | Higher temperature accelerates reaction but may increase by-products and color |

| Temperature (Quaternization) | 80-100°C | Moderate temperature needed for reaction completion without degradation |

| pH (Quaternization) | 8-9 | Basic pH prevents amine protonation and ensures high conversion |

| Reaction Time (Amidation) | 4-8 hours | Sufficient time needed for complete fatty acid conversion |

| Reaction Time (Quaternization) | 2-8 hours | Sufficient time needed for complete quaternization |

| Dimethylaminopropylamine:Fatty Acid Ratio | 1.03-1.05:1 | Slight excess ensures complete fatty acid conversion |

| Monochloroacetate:Amidoamine Ratio | 1.02-1.05:1 | Slight excess ensures complete quaternization |

The quaternization step employs a similar strategy with sodium monochloroacetate used in slight molar excess, typically 1.02-1.05:1 relative to the amidoamine intermediate [19]. This excess ensures complete quaternization while minimizing the presence of unreacted monochloroacetate in the final product [19]. The stoichiometric optimization also affects the final salt content of the product, as one molar equivalent of sodium chloride is generated for each mole of cocamidopropyl betaine produced [21].

Industrial processes often incorporate continuous monitoring systems to track reaction progress and adjust parameters in real-time [4]. These systems typically monitor temperature, pH, and conversion rates throughout the production cycle, allowing for immediate corrections to maintain optimal conditions [4]. Advanced process control systems can automatically adjust heating, cooling, and chemical addition rates based on predetermined setpoints and feedback from analytical instruments [4].

Impurity Control Strategies (Dimethylaminopropylamine, Amidoamine Residues)

Effective impurity control represents a critical aspect of industrial cocamidopropyl betaine production, as the presence of certain impurities can significantly impact product performance and acceptability [14] [15] [16]. The primary impurities of concern include unreacted dimethylaminopropylamine, amidoamine residues from incomplete quaternization, and various by-products formed during the synthesis process [14] [15].

Free dimethylaminopropylamine represents one of the most significant impurity concerns due to its potential sensitization properties [14] [15]. Industrial processes employ multiple strategies to minimize dimethylaminopropylamine levels in the final product, with acceptable limits typically set below 100 parts per million [14] [19]. The primary control method involves steam stripping at elevated temperatures, typically 170°C, for 2-3 hours following completion of the amidation reaction [19]. This process effectively removes unreacted dimethylaminopropylamine by volatilization, reducing levels to below acceptable limits [19].

The steam stripping process requires careful optimization to ensure effective removal without affecting product quality [19]. The temperature must be maintained at optimal levels to provide sufficient volatility for dimethylaminopropylamine removal while avoiding thermal degradation of the amidoamine intermediate [19]. The duration of steam stripping is typically determined by analytical monitoring to confirm that dimethylaminopropylamine levels have been reduced to acceptable limits [19].

Amidoamine residues result from incomplete quaternization during the second reaction step and represent another significant impurity category [15] [16]. These residues arise from suboptimal reaction conditions, insufficient reaction time, or improper stoichiometric ratios [15]. Industrial processes typically target amidoamine residue levels below 0.5% in the final product [15] [18]. Control strategies include optimized stoichiometry with slight excess of sodium monochloroacetate, extended reaction times when necessary, and careful monitoring of reaction progress [15].

| Impurity | Source | Control Strategy | Acceptable Limit |

|---|---|---|---|

| Free Dimethylaminopropylamine | Unreacted starting material | Steam stripping at 170°C | <100 ppm |

| Amidoamine residues | Incomplete quaternization | Optimized stoichiometry and reaction conditions | <0.5% |

| Monochloroacetate residues | Unreacted starting material | Reaction with sodium metabisulfite | <20 ppm |

| Dichloroacetic acid | Contaminant in monochloroacetate | Use of high-purity monochloroacetate | <20 ppm |

| Glycolic acid | Hydrolysis of monochloroacetate | pH control during quaternization | <0.7% |

Additional impurities include residual monochloroacetic acid, dichloroacetic acid, and glycolic acid [15] [21]. Residual monochloroacetic acid can be removed from the final product by subsequent reaction with sodium metabisulfite, which converts the unreacted material to less problematic compounds [21]. Dichloroacetic acid represents a particularly concerning impurity as it is classified as a suspected carcinogen and is difficult to remove from the final aqueous surfactant solution [21]. Control of dichloroacetic acid levels requires the use of ultrahigh-purity monochloroacetic acid as starting material to minimize contamination [21].

Glycolic acid formation results from the hydrolysis of sodium chloroacetate during the quaternization reaction [21]. This competing reaction is minimized through careful pH control, maintaining basic conditions throughout the quaternization process [21]. Industrial processes typically target glycolic acid levels below 0.7% in the final product [24].

Quality control systems in industrial facilities incorporate multiple analytical methods to monitor impurity levels throughout the production process [16]. Ion chromatography is commonly employed for quantitative determination of dimethylaminopropylamine and other ionic impurities [19]. High-performance liquid chromatography and gas chromatography methods are used for analysis of organic impurities and by-products [16].

The final industrial-scale product specifications typically include the following parameters:

| Parameter | Specification | Typical Value |

|---|---|---|

| Active Content | 29-32% | 30% |

| Sodium Chloride Content | 4.5-6.0% | 5% |

| pH | 4.0-7.0 | 5-5.5 |

| Free Amidoamine | ≤0.5% | 0.3% |

| Free Dimethylaminopropylamine | ≤100 ppm | <50 ppm |

| Monochloroacetic Acid | ≤20 ppm | <10 ppm |

| Dichloroacetic Acid | ≤20 ppm | <10 ppm |

| Glycolic Acid | ≤0.7% | 0.5% |

| Appearance | Clear to pale yellow liquid | Pale yellow liquid |

Surface Activity and Critical Micelle Concentration (CMC)

Cocamidopropyl betaine demonstrates excellent surface activity characteristics, making it highly effective in reducing surface tension at the air-water interface [1]. The compound exhibits surface activity even at low concentrations, with critical micelle concentration values ranging from 0.4 to 1.0 millimolar depending on experimental conditions and formulation environment [2].

Comprehensive studies have revealed that cocamidopropyl betaine achieves minimum surface tension values of approximately 25 millinewtons per meter in aqueous solutions [1]. The surface tension reduction capability remains consistent across various solution conditions, demonstrating the compound's robust surfactant properties. Research indicates that the time required to reach adsorption equilibrium varies from 600 to 2,400 seconds at the lowest measured concentrations, with equilibration time decreasing as surfactant concentration increases [1].

The adsorption behavior at the air-water interface follows both Szyszkowski and Frumkin isotherms, with surface excess concentrations at the saturated interface reaching 1.66 × 10⁻⁶ moles per square meter in pure water systems [1]. The minimum molecular area occupied by cocamidopropyl betaine molecules at the saturated interface measures approximately 0.998 square nanometers in aqueous solutions [1].

Table 1: Critical Micelle Concentration and Surface Tension Data

| Sodium Chloride Concentration | CMC (mM) | Minimum Surface Tension (mN/m) |

|---|---|---|

| Water | 0.28 | 25 |

| 0.01 M NaCl | 0.89 | 25 |

| 0.05 M NaCl | 2.23 | 25 |

| 0.2 M NaCl | 5.60 | 25 |

| 2 M NaCl | 7.02 | 25 |

Temperature effects on surface activity have been documented under high-temperature and high-salinity conditions. Studies conducted at temperatures ranging from 25°C to 90°C demonstrate that both surface tension and critical micelle concentration decrease with increasing temperature and salinity [3]. At elevated temperatures of 90°C, the static saturation adsorption amount on clean sand surfaces reaches 14.77 milligrams per gram when cocamidopropyl betaine concentration reaches 0.30 weight percent in salt solutions [3].

The efficiency of surface tension reduction varies with molecular structure. Research on pure alkyl amidopropyl betaines shows that increasing alkyl tail length enhances surface activity and modifies micelle geometry in solution, affecting adsorption dynamics and foaming capabilities [4]. The surface active properties of cocamidopropyl betaine prove superior to many single-chain betaine surfactants, with efficiency of adsorption at the water-air interface demonstrating high pC₂₀ values [5].

pH-Dependent Behavior and Zwitterionic Charge Characteristics

Cocamidopropyl betaine exhibits distinctive amphoteric behavior due to its zwitterionic molecular structure, containing both quaternary ammonium cation and carboxylate anion functional groups [6]. The compound demonstrates pH-dependent ionic characteristics that significantly influence its surface properties and interactions with other components in formulations [7].

The isoelectric point of micellar cocamidopropyl betaine has been determined to be 6.25 [8]. At this pH value, the surfactant molecules are electrically neutral, facilitating micelle formation due to reduced intermolecular repulsion [8]. Under neutral conditions, cocamidopropyl betaine exists as an internal salt with maximum surface tension in aqueous solution [7].

Under acidic conditions (pH < 4.2), cocamidopropyl betaine exhibits cationic surfactant characteristics due to protonation of the carboxylate group [9] [10]. At pH values below the isoelectric point, the compound predominantly exists in its cationic form, with hydrophilic groups displaying positive charge characteristics [8]. The quaternary ammonium groups maintain their positive charge independent of pH value, while the carboxylate groups exist as salt groups throughout most of the pH range, with significant protonation occurring only under extremely acidic conditions (pH = 1) [7].

Under alkaline conditions, cocamidopropyl betaine demonstrates anionic surfactant behavior with carboxylate groups (COO⁻) as the primary hydrophilic component [7]. The hydrophilicity of carboxylate groups exceeds that of quaternary ammonium groups under basic conditions. When the carboxylate group is positioned at the carbon chain terminus under alkaline conditions, it exhibits stronger surface tension reduction effectiveness compared to mid-chain positioning [7].

Table 2: pH-Dependent Charge Characteristics

| pH Condition | Predominant Form | Primary Hydrophilic Group | Surface Activity |

|---|---|---|---|

| Acidic (< 4.2) | Cationic | N⁺(CH₃)₂ | Enhanced |

| Neutral (~ 6.25) | Zwitterionic | Internal salt | Maximum |

| Alkaline (> 7) | Anionic | COO⁻ | High |

The pH stability of cocamidopropyl betaine proves excellent across a wide range of conditions. Commercial formulations typically maintain pH values between 5.0 and 7.0 for optimal performance [11] [12]. Aging studies over twelve-month periods demonstrate that pH values remain stable, with only slight variations from 5.03 to 5.07, indicating excellent long-term stability [8].

The zwitterionic nature enables cocamidopropyl betaine to demonstrate compatibility with anionic, cationic, and nonionic surfactants across various pH conditions [12]. This compatibility stems from the compound's ability to adjust its predominant charge characteristics based on the surrounding pH environment, allowing for synergistic interactions with different surfactant types [13].

Streaming potential measurements reveal that the isoelectric point influences interaction with anionic surfactants, particularly affecting rheological properties of mixed systems [14]. At pH 5.5, cocamidopropyl betaine maintains slight positive charge, sufficient to enhance packing factors in sodium lauryl ether sulfate micelles and promote wormlike micelle formation [10].

Rheological Modifications in Formulations

Cocamidopropyl betaine demonstrates exceptional rheological modification capabilities, particularly when combined with anionic surfactants in formulated systems [15]. The compound functions as both a viscosity enhancer and foam stabilizer, contributing significantly to the texture and performance characteristics of personal care formulations [12] [16].

The thickening mechanism of cocamidopropyl betaine operates through the formation of wormlike micelles when combined with anionic surfactants such as sodium lauryl ether sulfate [14]. This synergistic effect results from electrostatic interactions between the positively charged betaine headgroups and negatively charged sulfate headgroups, causing dramatic increases in the packing factor of mixed micelles [10]. Research demonstrates that cocamidopropyl betaine concentrations of 7% (weight/volume) in shampoo formulations provide optimal viscosity enhancement with minimal sodium chloride requirements [15].

Temperature sensitivity affects the rheological behavior of cocamidopropyl betaine in formulations. Studies indicate that processing temperature significantly influences homogenization efficiency and final viscosity [17]. Addition of cocamidopropyl betaine at temperatures around 25°C initially increases viscosity substantially, creating gel-like consistency before homogenization reduces viscosity. Optimal processing temperatures of 50-75°C facilitate better homogenization and more consistent rheological properties [17].

Table 3: Rheological Enhancement Effects

| Surfactant Combination | Viscosity Enhancement | Optimal Concentration | Processing Considerations |

|---|---|---|---|

| CAPB + SLES | High | 7% w/v | Temperature-dependent |

| CAPB + SME | Significant | 1:0.5 ratio | pH-sensitive |

| CAPB + Anionic | Synergistic | 4-40% | Salt-responsive |

Mixed surfactant systems containing cocamidopropyl betaine and sulfonated methyl esters demonstrate maximal shear viscosities at weight ratios of 1:0.5, indicating enhanced cationic-anionic headgroup bridging [18]. Lowering pH from 5.5 to 4.5 amplifies electrostatic complexation with anionic surfactants, generating more robust micellar networks and increased viscosity [18].

Salt addition modulates rheological properties through headgroup-headgroup repulsion effects, driving morphological evolution from discrete micelles to elongated, wormlike aggregates [18]. Zero-shear viscosities exhibit distinct maxima at critical salt-to-surfactant ratios, highlighting the balance between electrostatic double-layer screening and micellar elongation [18]. Beyond threshold salt concentrations, micellar scission events and partial network disentanglement cause abrupt viscosity decreases [18].

The rheological behavior follows Maxwell viscoelastic models in many formulation systems, with entanglement and persistence lengths remaining relatively invariant with ionic strength while contour length demonstrates strong correlations with zero-shear viscosity [18]. These findings emphasize the critical role of micellar elongation and thermodynamic synergy in regulating fluid viscoelasticity [18].

Commercial applications leverage the excellent thickening properties of cocamidopropyl betaine for viscosity building in liquid detergent systems [19]. The compound provides flash foaming characteristics while maintaining foam stability, making it valuable for applications requiring both cleaning efficacy and desirable sensory properties [19]. Concentrated formulations with 38% active content offer superior thickening performance, potentially reducing overall formulation costs while maintaining effectiveness [20].

Compatibility with polyelectrolytes further enhances rheological modification capabilities. Studies with cationic polymers such as merquat demonstrate that cocamidopropyl betaine systems exhibit enhanced viscosity and viscoelastic properties due to electrostatic interactions between surfactant and polyelectrolyte components [21]. These interactions prove particularly valuable in hair care formulations where conditioning effects complement rheological benefits [21].

Purity

Quantity

XLogP3

Appearance

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Skin conditioning; Surfactant; Viscosity controlling

General Manufacturing Information

1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt: ACTIVE

All other chemical product and preparation manufacturing

Oil and gas drilling, extraction, and support activities

Soap, cleaning compound, and toilet preparation manufacturing

Textiles, apparel, and leather manufacturing

1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., inner salts: ACTIVE